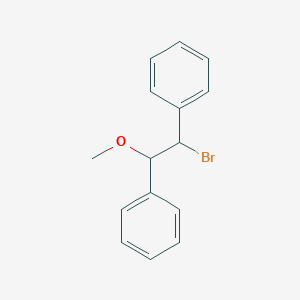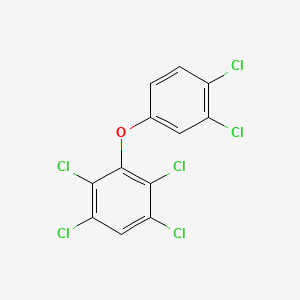
2,3,3',4',5,6-Hexachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3’,4’,5,6-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment. This compound is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure, making it highly chlorinated and hydrophobic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The use of advanced separation techniques ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3’,4’,5,6-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated diphenyl ethers.
Substitution: Formation of hydroxylated or aminated diphenyl ethers.
Applications De Recherche Scientifique
2,3,3’,4’,5,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3,3’,4’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular membranes and proteins. Due to its hydrophobic nature, it can easily penetrate lipid bilayers and accumulate in fatty tissues. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways involved in xenobiotic metabolism .
Comparaison Avec Des Composés Similaires
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another highly chlorinated compound with similar environmental persistence and toxicological properties.
2,2’,4,4’,5,6-Hexachlorodiphenyl ether: A structural isomer with different chlorine atom positions, affecting its reactivity and biological effects.
Uniqueness: 2,3,3’,4’,5,6-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and interaction with biological systems. Its high degree of chlorination makes it particularly resistant to degradation, contributing to its persistence in the environment .
Propriétés
Numéro CAS |
155999-97-6 |
|---|---|
Formule moléculaire |
C12H4Cl6O |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-12-10(17)8(15)4-9(16)11(12)18/h1-4H |
Clé InChI |
YLAYOOJLJKJGCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


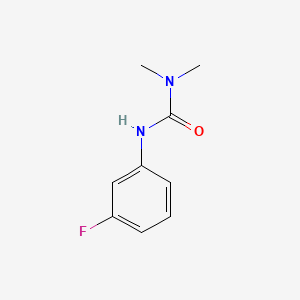
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)

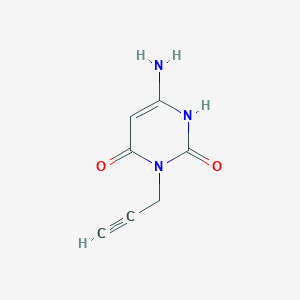

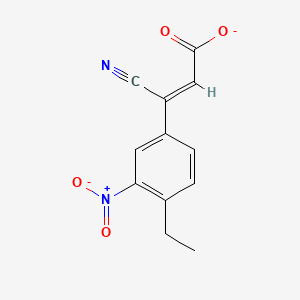
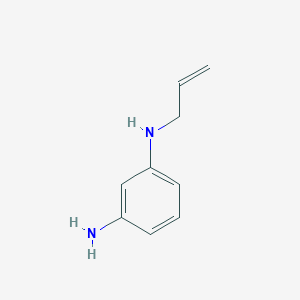
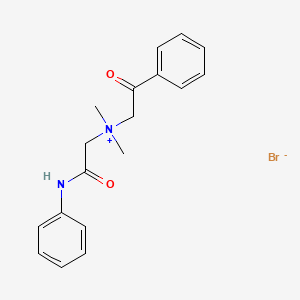


![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
